2,4-Dimethoxybenzenesulfonyl chloride
Overview
Description
2,4-Dimethoxybenzenesulfonyl chloride is a chemical compound that can be synthesized from 2,4-dihydroxybenzoic acid. The synthesis involves methylation using dimethyl sulfate followed by chlorination with thionyl chloride (SOCl2), with benzene as a solvent and aluminum chloride (AlCl3) as a catalyst. The reaction yields a total of 74.1% under optimal conditions, and the structure of the synthesized compound is confirmed by 1H NMR and FT-IR spectroscopy .
Synthesis Analysis
The synthesis of 2,4-Dimethoxybenzenesulfonyl chloride is a two-step process. Initially, 2,4-dihydroxybenzoic acid is methylated to form 2,4-dimethoxybenzoic acid. Subsequently, this intermediate is chlorinated using SOCl2 to produce the final compound. The use of benzene as a solvent and AlCl3 as a catalyst at reflux for 1.5 hours is crucial for the reaction's success. The process is efficient, with a high yield, indicating a well-optimized synthetic route .
Molecular Structure Analysis
While the provided data does not directly discuss the molecular structure of 2,4-Dimethoxybenzenesulfonyl chloride, related compounds have been structurally characterized by X-ray single crystal diffraction. For example, isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized and analyzed, revealing that these molecules form molecular crystals with a framework cross-linked by hydrogen bonds . This suggests that 2,4-Dimethoxybenzenesulfonyl chloride may also exhibit interesting structural characteristics conducive to forming solid-state structures.
Chemical Reactions Analysis
The chemical behavior of related compounds, such as 2-chloro-1,4-dimethoxybenzene, has been studied in the context of lignin peroxidase (LiP) oxidation reactions. These studies have shown that such compounds can act as cofactors in enzymatic reactions, influencing the oxidation of other substrates like anisyl alcohol. The formation of cation radicals and their role in mediating oxidation reactions has been observed, which provides insight into the reactivity of chloroaromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethoxybenzenesulfonyl chloride are not directly detailed in the provided data. However, the solvolysis of a related compound, 3,4-dimethoxybenzenesulfonyl chloride, has been investigated, revealing insights into the reaction mechanisms and solvent effects. Kinetic solvent isotope effects and product selectivities in various solvents have been reported, which can be indicative of the physical and chemical behavior of sulfonyl chlorides in different environments .
Scientific Research Applications
Chemical Reactions and Solvolytic Studies
Solvolyses of related compounds like 3,4-dimethoxybenzenesulfonyl chloride (DSC) in various solvents have been extensively studied. These studies provide insight into kinetic solvent isotope effects and product selectivities in different solvent mixtures. Notably, these analyses reveal information about reaction channels and mechanisms, essential for understanding the behavior of similar compounds such as 2,4-Dimethoxybenzenesulfonyl chloride in solvolytic conditions (Koo et al., 2007).
Derivatization Agent for Analytical Chemistry
2,5-Dimethoxybenzenesulfonyl chloride (DMOSC), closely related to the requested compound, has been used as a derivatization agent in high-performance liquid chromatography (HPLC). This application is particularly relevant for the determination of secondary amines like glyphosate. The derivatization process with DMOSC is noted for its rapid reaction time and high chemical activity, enhancing the detection capabilities in analytical studies (Fang et al., 2014).
Structural and Molecular Studies
In-depth structural and molecular-electronic studies of compounds structurally similar to 2,4-Dimethoxybenzenesulfonyl chloride have been conducted. These studies involve X-ray single crystal diffraction and quantum-chemical calculations to understand the electronic structure of sterically hindered molecules. Such research provides crucial insights into intramolecular interactions and kinetic behavior, which are relevant for understanding the properties of 2,4-Dimethoxybenzenesulfonyl chloride (Rublova et al., 2017).
Application in Solid-Phase Synthesis
Benzenesulfonamides, prepared from primary amines and nitrobenzenesulfonyl chlorides (related to 2,4-Dimethoxybenzenesulfonyl chloride), have been used as intermediates in various chemical transformations. These applications include solid-phase synthesis, where they serve as key intermediates for producing diverse chemical scaffolds (Fülöpová & Soural, 2015).
Synthesis and Characterization
The synthesis and characterization of compounds like 2,4-Dimethoxybenzenesulfonyl chloride have been documented. This includes optimal reaction conditions and structural analysis through spectroscopic techniques, contributing to a deeper understanding of its chemical properties and potential applications (You-zhi, 2007).
Safety And Hazards
2,4-Dimethoxybenzenesulfonyl chloride is classified as causing severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,4-dimethoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGZKRRIULCJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370406 | |
Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxybenzenesulfonyl chloride | |
CAS RN |
63624-28-2 | |
Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63624-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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